molecular formula C10H7NO2 B6159842 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde CAS No. 66447-79-8

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde

Cat. No. B6159842
CAS RN: 66447-79-8
M. Wt: 173.2
InChI Key:
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Description

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde (2-O-IA) is an organic compound that is used as a synthetic intermediate in the manufacture of drugs, dyes, and other compounds. It is also known as 2-oxoindole-3-carboxaldehyde or 2-oxo-1H-indole-3-carboxaldehyde. 2-O-IA is a versatile compound that can be used in a variety of reactions and has a wide range of applications in pharmaceuticals, agrochemicals, and other industries.

Scientific Research Applications

2-O-IA is a useful compound for scientific research, as it can be used to prepare a variety of compounds, including drugs, dyes, and other compounds. For example, 2-O-IA can be used to synthesize the anti-inflammatory drug indomethacin, as well as to synthesize the dye indigo. Additionally, 2-O-IA can be used to synthesize compounds that have potential applications in the fields of biotechnology and biomedicine, such as compounds with anti-cancer or anti-bacterial properties.

Mechanism of Action

2-O-IA is a versatile reagent that can be used in a variety of reactions. It can act as an electrophile, a nucleophile, and a leaving group, depending on the reaction conditions. As an electrophile, 2-O-IA can be used to form covalent bonds with other molecules, such as in the synthesis of indomethacin. As a nucleophile, 2-O-IA can be used to form a bond with a proton, such as in the synthesis of indigo. Finally, as a leaving group, 2-O-IA can be used to facilitate the formation of other compounds, such as in the synthesis of compounds with anti-cancer or anti-bacterial properties.
Biochemical and Physiological Effects
2-O-IA has been studied for its potential biochemical and physiological effects. Studies have shown that 2-O-IA has anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, 2-O-IA has been shown to have a protective effect against oxidative stress, which can lead to a variety of diseases, such as cancer, heart disease, and neurological disorders.

Advantages and Limitations for Lab Experiments

2-O-IA is a useful reagent for laboratory experiments, as it is relatively inexpensive and easy to obtain. Additionally, 2-O-IA is a versatile compound that can be used in a variety of reactions. However, there are some limitations to using 2-O-IA in laboratory experiments. For example, 2-O-IA is reactive and can form unwanted products if not handled properly. Additionally, 2-O-IA can be toxic if inhaled or ingested, so proper safety precautions must be taken when handling it.

Future Directions

The potential applications of 2-O-IA are numerous, and there are a number of future directions that could be explored. For example, further research could be conducted to investigate the potential therapeutic applications of 2-O-IA, such as its potential use as an anti-inflammatory or anti-cancer drug. Additionally, further research could be conducted to explore the potential of 2-O-IA in the synthesis of novel compounds, such as dyes, drugs, and other compounds. Finally, further research could be conducted to investigate the potential biochemical and physiological effects of 2-O-IA, such as its potential protective effects against oxidative stress.

Synthesis Methods

2-O-IA can be synthesized from the reaction of indole-3-carboxaldehyde with an appropriate reagent. The most common method involves the use of an aqueous solution of sodium hydroxide, which is added to a solution of indole-3-carboxaldehyde in ethanol. The reaction is typically carried out at room temperature for a few hours, and the resulting 2-O-IA can be isolated by filtration or distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde involves the condensation of indole-3-carboxaldehyde with acetaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "Indole-3-carboxaldehyde", "Acetaldehyde", "Catalyst" ], "Reaction": [ "Step 1: Dissolve indole-3-carboxaldehyde (1.0 equiv) and acetaldehyde (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyrrolidine.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid precipitate.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable eluent such as ethyl acetate/hexanes to obtain the desired product as a yellow solid." ] }

CAS RN

66447-79-8

Product Name

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde

Molecular Formula

C10H7NO2

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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